3,5-Dichloro-2-iodophenol
Overview
Description
3,5-Dichloro-2-iodophenol is an organic compound with the molecular formula C6H3Cl2IO It is a halogenated phenol, characterized by the presence of chlorine and iodine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-iodophenol typically involves the iodination of 3,5-dichlorophenol. One common method includes the use of iodine and sodium hydride in an organic solvent such as toluene. The reaction is carried out under an inert atmosphere at low temperatures to ensure the selective iodination of the phenol ring .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity. The final product is often purified through recrystallization from solvents like heptane .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The phenolic group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can engage in coupling reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as sodium hydride and bases like cesium carbonate are used under inert conditions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted phenols can be formed.
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced phenolic compounds.
Scientific Research Applications
3,5-Dichloro-2-iodophenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3,5-Dichloro-2-iodophenol exerts its effects involves its interaction with molecular targets through its phenolic and halogenated groups. The compound can form hydrogen bonds and engage in halogen bonding, influencing biological pathways and chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3,5-Dichlorophenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodophenol: Contains only the iodine atom without the chlorine atoms, affecting its chemical behavior.
3,5-Dibromo-2-iodophenol: Similar structure but with bromine atoms instead of chlorine, leading to different reactivity.
Uniqueness: Its dual halogenation allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts .
Properties
IUPAC Name |
3,5-dichloro-2-iodophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2IO/c7-3-1-4(8)6(9)5(10)2-3/h1-2,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCWCJCQGUMESI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)I)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653908 | |
Record name | 3,5-Dichloro-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.89 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1028332-19-5 | |
Record name | 3,5-Dichloro-2-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90653908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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